

An In-Depth Technical Guide to TAMRA-PEG3-biotin: Structure, Properties, and Applications

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Compound of Interest

Compound Name: TAMRA-PEG3-biotin

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the trifunctional molecule, **TAMRA-PEG3-biotin**, a versatile tool in modern molecular biology and drug discovery. It combines a bright fluorophore (TAMRA), a flexible and hydrophilic spacer (PEG3), and a high-affinity tag (biotin) to enable the detection, isolation, and analysis of biomolecules.

Core Structure and Chemical Properties

TAMRA-PEG3-biotin is a fluorescent biotinylation reagent specifically designed for bioconjugation. Its structure consists of three key functional moieties:

- Tetramethylrhodamine (TAMRA): A bright, photostable orange-red fluorophore widely used in fluorescence microscopy, flow cytometry, and other detection methods.
- Polyethylene Glycol (PEG3): A three-unit polyethylene glycol linker. This hydrophilic spacer enhances the aqueous solubility of the entire molecule and the biomolecules it conjugates to. [1][2] It also provides a flexible arm that reduces steric hindrance, improving the accessibility of the terminal biotin for binding to streptavidin.[3]
- Biotin: A vitamin with an exceptionally high and specific affinity for streptavidin and avidin proteins. This interaction is one of the strongest non-covalent bonds known in nature, making it an ideal tag for affinity purification and immobilization.

The combination of these three parts in a single reagent allows for dual functionality: fluorescent detection and affinity-based capture of target molecules.[3]

Figure 1. Modular structure of **TAMRA-PEG3-biotin**.

Data Presentation: Chemical and Physical Properties

The quantitative properties of **TAMRA-PEG3-biotin** are summarized below for easy reference.

Table 1: General Chemical Properties

Property	Value	Source(s)
Chemical Name	3',6'-bis(dimethylamino)-3-oxo-N-(13-oxo-17-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-3,6,9-trioxo-12-azaheptadecyl)-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide	[4]
CAS Number	2279944-59-9	[1][3][4]
Molecular Formula	C ₄₃ H ₅₄ N ₆ O ₉ S	[1][3][4]
Molecular Weight	~831.00 g/mol	[1][4][5]
Exact Mass	830.3700 u	[4]
Purity	≥95%	[1][3]

Table 2: Spectroscopic and Physical Properties

Property	Value	Source(s)
Excitation Max (λ_{ex})	~552 - 555 nm	[1] [3]
Emission Max (λ_{em})	~578 - 580 nm	[1]
Appearance	(Varies by supplier)	N/A
Solubility	Soluble in DMSO, DMF	[3] [5]
Storage Conditions	-20°C, protect from light and moisture	[1] [3] [4]

Experimental Protocols and Applications

TAMRA-PEG3-biotin is primarily used as a reporter and capture tag in chemical proteomics and cell biology to identify the protein targets of small molecules or other probes.[\[6\]](#) The general workflow involves labeling a molecule of interest, introducing it to a biological system, and then using the dual tags for visualization and enrichment.

Figure 2. Workflow for target identification using a TAMRA-biotin probe.

Detailed Protocol: Target Pull-Down from Cell Lysate and In-Gel Visualization

This protocol outlines a common application: using a biotinylated and fluorescent probe to capture and visualize protein targets from a complex mixture like a cell lysate. This protocol assumes the user has already synthesized a probe by conjugating **TAMRA-PEG3-biotin** to their molecule of interest.

Materials:

- Biotinylated Probe (Your **TAMRA-PEG3-biotin**-conjugated molecule)
- Cell Lysate containing target proteins
- Streptavidin Magnetic Beads (e.g., NEB #S1420 or similar)
- Binding/Wash Buffer (e.g., PBS or Tris-based buffer with 0.05% Tween-20)[\[7\]](#)

- Magnetic Separation Rack
- SDS-PAGE reagents and equipment
- Fluorescence Gel Imager with appropriate filters for TAMRA (Excitation ~550 nm, Emission ~580 nm)

Methodology:

Part A: Bead Preparation and Target Binding

- **Resuspend Beads:** Vortex the stock tube of Streptavidin Magnetic Beads to fully resuspend them.
- **Aliquot Beads:** Transfer the required volume of bead slurry to a fresh microfuge tube. The binding capacity is typically provided by the manufacturer (e.g., 30 µg of biotinylated antibody per 1 mg of beads).[\[7\]](#)
- **Equilibrate Beads:** Place the tube on a magnetic rack to pellet the beads, then carefully remove the storage buffer. Add 500 µL of Binding/Wash Buffer, resuspend the beads, pellet again, and discard the supernatant. Repeat this wash step for a total of three equilibrations.[\[7\]](#)
- **Prepare Lysate:** Clarify your cell lysate by centrifugation (e.g., 20,000 x g for 10 min at 4°C) to remove insoluble material.[\[8\]](#) Determine the protein concentration (e.g., via BCA assay).
- **Binding Reaction:** In a new tube, combine the cell lysate (e.g., 500 µg of total protein) with your biotinylated probe to the desired final concentration.[\[5\]](#) Incubate for 1 hour at room temperature or 4°C with gentle end-over-end rotation to allow the probe to bind its target.[\[5\]](#)
- **Capture Probe-Target Complex:** Add the lysate/probe mixture to the equilibrated streptavidin beads. Incubate for an additional 1-2 hours at 4°C with rotation to allow the biotin tag to bind to the streptavidin beads.[\[9\]](#)

Part B: Washing and Elution

- Pellet and Wash: Place the tube on the magnetic rack to capture the beads. Discard the supernatant (this is the unbound fraction).
- Wash Beads: Resuspend the beads in 1 mL of Binding/Wash Buffer. Rotate for 5 minutes at 4°C.[9] Pellet the beads and discard the supernatant. Repeat this wash step at least three times to remove non-specifically bound proteins.
- Elution: After the final wash, remove all supernatant. Resuspend the beads in 30-60 µL of 2x SDS-PAGE Sample Buffer.[9] To elute the bound proteins, boil the sample at 95-100°C for 5-10 minutes.

Part C: In-Gel Fluorescence Analysis

- Separate Proteins: Briefly centrifuge the tube and place it on the magnetic rack. Carefully collect the supernatant (eluate), which contains your target proteins.
- SDS-PAGE: Load the eluate onto a polyacrylamide gel. Also, load a lane with a pre-stained protein ladder and a sample of the input lysate for comparison. Run the gel according to standard procedures.
- Fluorescence Imaging: After electrophoresis, place the gel directly into a fluorescence gel imager.[6][10] Use an excitation source around 550 nm and an emission filter around 580 nm to visualize the TAMRA signal. Fluorescent bands will indicate the presence and molecular weight of the captured proteins.[11]
- Downstream Analysis (Optional): After imaging, the gel can be stained with a total protein stain (e.g., Coomassie Blue) to visualize all proteins. The fluorescent band(s) of interest can then be excised for identification by mass spectrometry.

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